Cas no 2171653-73-7 (2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid)

2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid structure
2171653-73-7 structure
Product Name:2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid
CAS No:2171653-73-7
MF:C26H30N2O6
MW:466.526207447052
CID:5875004
PubChem ID:165539891
Update Time:2025-07-01

2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid
    • 2-[3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)propanamido]acetic acid
    • 2171653-73-7
    • EN300-1508416
    • Inchi: 1S/C26H30N2O6/c1-33-13-12-28(15-24(29)30)25(31)23(14-17-10-11-17)27-26(32)34-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22-23H,10-16H2,1H3,(H,27,32)(H,29,30)
    • InChI Key: KGRCWRKSIRWFIU-UHFFFAOYSA-N
    • SMILES: O=C(C(CC1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CCOC

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 105Ų

2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid Pricemore >>

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Additional information on 2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid

Introduction to 2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid (CAS No. 2171653-73-7)

2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid, identified by its CAS number 2171653-73-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, combines a cyclopropyl group with a fluorinated amino acid derivative, making it a promising candidate for various biochemical applications. The presence of a fluoren-9-ylmethoxycarbonyl moiety introduces a unique electronic and steric profile, which is highly relevant for drug design and development.

The compound’s structure is notable for its potential in modulating biological pathways through precise interactions with target proteins and enzymes. In recent years, the pharmaceutical industry has increasingly focused on developing molecules with novel structural motifs to overcome resistance mechanisms and enhance therapeutic efficacy. The cyclopropyl group, in particular, is known for its ability to improve metabolic stability and binding affinity, while the fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its stability under mild conditions.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, demonstrating their ability to enhance bioavailability and pharmacokinetic properties. The incorporation of fluorine atoms into drug candidates often leads to improved binding affinity and reduced metabolic degradation. In the context of CAS No. 2171653-73-7, the fluorinated aromatic ring contributes to the molecule’s lipophilicity and electronic properties, making it an attractive scaffold for further derivatization.

The amine functionality in the molecule’s name underscores its potential utility as a building block for more complex pharmacophores. Amines are fundamental in medicinal chemistry due to their role in forming hydrogen bonds and participating in ionic interactions with biological targets. The specific arrangement of atoms in this compound, including the N-(2-methoxyethyl)propanamidoacetic acid moiety, suggests that it may exhibit properties conducive to drug-like behavior.

One of the most compelling aspects of this compound is its versatility as a synthetic intermediate. The combination of a cyclopropyl ring and an Fmoc-amino group provides multiple points of modification, allowing chemists to explore diverse structural variations. This flexibility is particularly valuable in high-throughput screening programs aimed at identifying novel bioactive entities.

The field of peptidomimetics has seen significant advancements in recent years, with researchers seeking to develop small-molecule mimics of peptide sequences while maintaining or improving pharmacological properties. The structure of CAS No. 2171653-73-7 aligns well with this trend, as it incorporates elements commonly found in successful peptidomimetic drugs. For instance, the presence of an amide bond mimics peptide backbone functionality, while the cyclopropyl group enhances rigidity and binding specificity.

Moreover, the fluorenylmethoxycarbonyl protecting group not only facilitates synthetic manipulation but also confers stability during storage and handling. This is particularly important in industrial settings where maintaining chemical integrity over extended periods is critical. The methoxymethyl ester (Fmoc) group is easily removed under mild acidic conditions, allowing for subsequent functionalization without damaging sensitive parts of the molecule.

In academic research, compounds like 2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid (CAS No. 2171653-73-7) are often employed as tools to investigate enzyme mechanisms and probe protein-ligand interactions. High-resolution crystal structures have revealed that such molecules can bind tightly to target enzymes with high selectivity, providing insights into their mode of action.

The potential applications of this compound extend beyond traditional drug development. Its unique structural features make it suitable for use as an intermediate in the synthesis of agrochemicals and specialty chemicals. Additionally, the fluorine atoms present in the molecule can serve as handles for further functionalization via cross-coupling reactions, enabling the creation of complex derivatives with tailored properties.

As computational chemistry methods continue to evolve, virtual screening techniques are being increasingly employed to identify promising candidates like CAS No. 2171653-73-7 before experimental validation. Molecular docking studies have shown that this compound can interact effectively with various biological targets, including kinases and proteases implicated in diseases such as cancer and inflammation.

The synthesis of this compound involves multiple steps requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as flow chemistry and transition-metal-catalyzed reactions, have been explored to streamline production processes while maintaining chemical integrity.

In conclusion,CAS No. 2171653-73-7, or 2-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)propanamidoacetic acid, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activity. Its versatility as a synthetic intermediate positions it as a valuable tool for both academic research and industrial applications.

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